molecular formula C10H8O5 B13964369 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one CAS No. 56100-43-7

5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B13964369
CAS No.: 56100-43-7
M. Wt: 208.17 g/mol
InChI Key: MBNBHJBTPBFJAD-UHFFFAOYSA-N
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Description

5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C10H8O5. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of three hydroxyl groups at positions 5, 7, and 8, and a methyl group at position 2 on the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic precursors with methyl ketones under acidic or basic conditions. One common method involves the use of phenol, ethyl acetoacetate, and freshly distilled nitrobenzene, which are heated together with anhydrous aluminum chloride as a catalyst . The reaction is carried out at elevated temperatures, usually around 100°C, to facilitate the formation of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and distillation techniques are employed to isolate and purify the compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to introduce various substituents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and promoting programmed cell death . The compound’s hydroxyl groups play a crucial role in its antioxidant activity, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of three hydroxyl groups at specific positions on the benzopyran ring makes this compound unique. These hydroxyl groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzopyran derivatives.

Properties

CAS No.

56100-43-7

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

5,7,8-trihydroxy-2-methylchromen-4-one

InChI

InChI=1S/C10H8O5/c1-4-2-5(11)8-6(12)3-7(13)9(14)10(8)15-4/h2-3,12-14H,1H3

InChI Key

MBNBHJBTPBFJAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)O

Origin of Product

United States

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